

A Comparative Guide to the Cross-Reactivity Profile of SNIPER(ABL)-058

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Compound of Interest

Compound Name: SNIPER(ABL)-058

Cat. No.: B12297329

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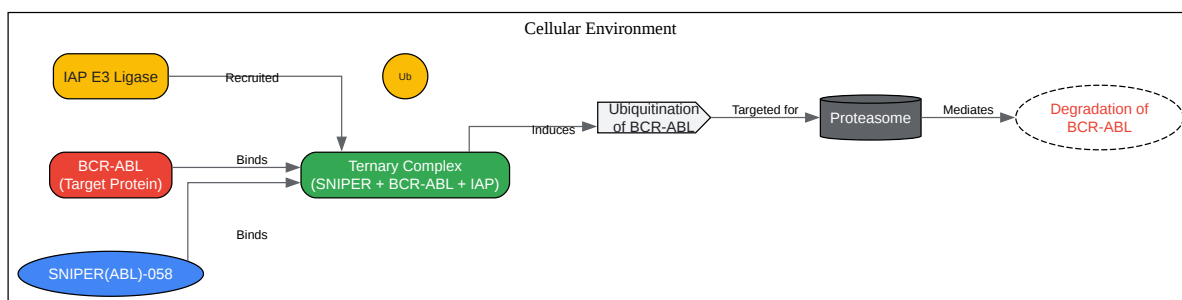
This guide provides a detailed comparison of **SNIPER(ABL)-058**, a novel Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), with other ABL-targeting compounds. It focuses on the critical aspect of cross-reactivity, offering supporting data and experimental context to inform research and development decisions.

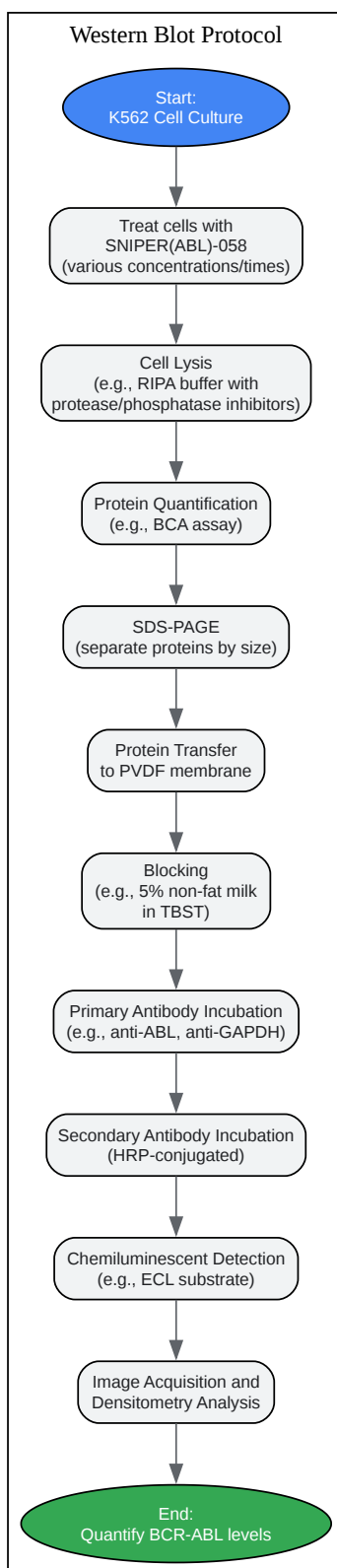
Introduction to SNIPER(ABL)-058

SNIPER(ABL)-058 is a proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of the BCR-ABL fusion protein, a key driver of chronic myeloid leukemia (CML). It achieves this by hijacking the cellular ubiquitin-proteasome system. The molecule is a conjugate of the ABL kinase inhibitor Imatinib and a derivative of LCL161, a ligand for the Inhibitor of Apoptosis Proteins (IAPs), connected via a polyethylene glycol (PEG) linker.^{[1][2]} This unique mechanism of action offers a potential therapeutic alternative to traditional kinase inhibition, particularly in the context of drug resistance.

Mechanism of Action of SNIPER(ABL)-058

SNIPER(ABL)-058 functions by forming a ternary complex between the BCR-ABL protein and an IAP E3 ubiquitin ligase (such as cIAP1 or XIAP). This proximity induces the ubiquitination of BCR-ABL, marking it for degradation by the proteasome. This event-driven pharmacology allows for the catalytic degradation of the target protein, distinguishing it from occupancy-driven inhibitors like Imatinib.





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References

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- 2. medchemexpress.com [medchemexpress.com]
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